1,6-Hexanediol

Description

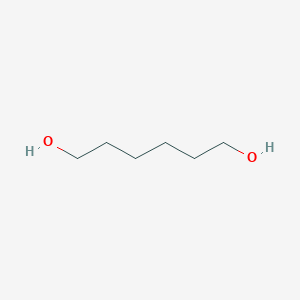

Structure

3D Structure

Properties

IUPAC Name |

hexane-1,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c7-5-3-1-2-4-6-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMIOPMDWAUFGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31762-63-7, 27236-13-1 | |

| Record name | Poly(hexamethylene oxide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31762-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Hexanediol, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27236-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1027265 | |

| Record name | 1,6-Hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Other Solid; Other Solid, Colorless or white, hygroscopic solid; [CHEMINFO], COLOURLESS CRYSTALS. | |

| Record name | 1,6-Hexanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Hexanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7930 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,6-HEXANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0491 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

208 °C | |

| Record name | Hexane-1,6-Diol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02210 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,6-Hexanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,6-HEXANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0491 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

101 °C, 102 °C (216 °F) - closed cup | |

| Record name | 1,6-Hexanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7930 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,6-Hexanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,6-HEXANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0491 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in water, Soluble in alcohol; sparingly soluble in hot ether., Solubility in water: good | |

| Record name | 1,6-Hexanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,6-HEXANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0491 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.967 g/cu cm at 25 °C, Density: 0.953 g/cm cu at 50 °C, 0.96 g/cm³ | |

| Record name | 1,6-Hexanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,6-HEXANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0491 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.07 (Air = 1), Relative vapor density (air = 1): 4.1 | |

| Record name | 1,6-Hexanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,6-HEXANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0491 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0005 [mmHg], 0.0005 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.007 | |

| Record name | 1,6-Hexanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7930 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,6-Hexanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,6-HEXANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0491 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

... Impurities are various diols and epsilon-caprolactone as well as traces of water. | |

| Record name | 1,6-Hexanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline needles | |

CAS No. |

629-11-8, 27236-13-1 | |

| Record name | 1,6-Hexanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Hexanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane-1,6-Diol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02210 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,6-HEXANEDIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Hexanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexane-1,6-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-Hexanediol, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZIA319275I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,6-Hexanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,6-HEXANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0491 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

41.5 °C, 42.8 °C | |

| Record name | Hexane-1,6-Diol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02210 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,6-Hexanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,6-HEXANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0491 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

1,6-Hexanediol chemical properties and structure

An In-Depth Technical Guide to 1,6-Hexanediol: From Molecular Structure to Industrial Application

Introduction

This compound (HDO) is a linear, bifunctional primary alcohol that serves as a crucial building block and performance-enhancing intermediate in the chemical industry.[1] With the chemical formula C₆H₁₄O₂, its structure is distinguished by a six-carbon aliphatic chain with a primary hydroxyl group at each terminus.[2][3] This unique molecular architecture makes it a highly versatile and reactive monomer, primarily utilized in the synthesis of high-performance polymers such as polyesters and polyurethanes.[4] This guide offers a comprehensive exploration of this compound, detailing its chemical and physical properties, synthesis methodologies, key chemical reactions, and its extensive applications across various industrial and research sectors. It is intended for researchers, scientists, and professionals in drug development and material science who require a deep technical understanding of this foundational chemical.

Molecular Structure and Chemical Identity

The defining characteristics of this compound stem directly from its molecular structure: a flexible, six-carbon (hexamethylene) backbone capped by two primary hydroxyl (-OH) groups.[5][6] This symmetrical, linear diol structure is the cornerstone of its utility. The hydrocarbon chain provides flexibility and hydrophobicity, while the terminal hydroxyl groups are highly reactive sites for a multitude of chemical transformations, most notably polycondensation reactions.[7]

-

IUPAC Name: Hexane-1,6-diol[2]

-

Other Names: Hexamethylene glycol, 1,6-Dihydroxyhexane, HDO[2]

-

Molecular Formula: C₆H₁₄O₂[2]

-

Molecular Weight: 118.176 g·mol⁻¹[2]

Caption: Molecular structure of Hexane-1,6-diol (HDO).

Physicochemical Properties

This compound is a white, waxy, hygroscopic solid at standard room temperature.[5][8] Its physical state is temperature-dependent, existing as a colorless liquid above its melting point. It is miscible with water and soluble in a variety of polar organic solvents like ethanol, but only slightly soluble in nonpolar solvents such as diethyl ether and insoluble in benzene.[2][9]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 118.17 g/mol | |

| Appearance | White waxy crystalline solid | [1][5] |

| Melting Point | 38–42 °C (lit.) | [5][10] |

| Boiling Point | 250 °C (lit.) at 1013 hPa | [5][9] |

| Density | 0.967 g/cm³ (at 20 °C) | [1] |

| Flash Point | 136 °C (closed cup) | [9][11] |

| Autoignition Temp. | 320 °C | [9] |

| Water Solubility | Miscible | [9] |

| Vapor Pressure | 0.000666 hPa (at 25 °C) | [9] |

| log P (Octanol/Water) | 0 (at 25 °C) | [9] |

Synthesis and Manufacturing

The primary industrial route for producing this compound is the catalytic hydrogenation of adipic acid or its esters (e.g., dimethyl adipate).[2][4][12] This process is typically carried out continuously at high temperatures (170-240 °C) and pressures (15.0-30.0 MPa) in a fixed-bed reactor.[12]

Causality in Synthesis: The esterification of adipic acid prior to hydrogenation is a critical step. It creates a non-acidic downstream environment, which allows for the use of less expensive carbon steel in the reactor infrastructure and prevents catalyst poisoning that can occur with free acids.[13] The subsequent vapor-phase hydrogenation of the ester is highly efficient and minimizes the formation of by-products.[12][13]

Caption: Industrial synthesis of this compound from adipic acid.

Alternative synthesis routes are also under investigation, including bio-based pathways. These methods aim to produce HDO from renewable feedstocks like cellulose-derived tetrahydrofuran-dimethanol (THFDM) or through the biocatalytic conversion of cyclohexane, offering a more sustainable alternative to traditional petrochemical processes.[14][15]

Chemical Reactivity and Applications

The two primary hydroxyl groups of this compound are the centers of its chemical reactivity, allowing it to undergo typical alcohol reactions such as esterification, oxidation, and substitution.[2] This bifunctionality is the key to its role as a monomer and chain extender in polymer chemistry.

Polymer Synthesis: Polyurethanes and Polyesters

The most significant application of HDO is in the production of polyurethanes (PU) and polyesters.[2][4]

-

In Polyurethanes: HDO acts as a chain extender. It reacts with isocyanate groups to lengthen the polymer chains. The long, flexible hexamethylene chain of HDO imparts a unique combination of properties to the final polyurethane:

-

Enhanced Flexibility and Softness: The linear chain lowers the glass transition temperature (Tg), improving performance in cold environments.[4][16]

-

Improved Hydrolytic Resistance: The hydrophobic nature of the carbon backbone protects the polymer from degradation by water.[7]

-

High Mechanical Strength: Despite its flexibility, it contributes to excellent tensile strength and abrasion resistance.[7][16]

-

Caption: HDO as a chain extender in polyurethane synthesis.

-

In Polyesters: HDO is reacted with dicarboxylic acids (e.g., adipic acid, sebacic acid) to form polyester polyols. These polyesters are then used to create polyurethane elastomers, coatings, and adhesives.[4][7] The incorporation of HDO improves the flexibility and hardness of the polyester resin.[2][4]

Acrylics, Coatings, and Adhesives

This compound is a key intermediate for acrylics, particularly in the synthesis of Hexanediol Diacrylate (HDDA) via esterification with acrylic acid.[2][17] HDDA is a bifunctional monomer used as a reactive diluent in UV-curable coatings, inks, and adhesives, where it enhances cross-linking density, improves adhesion, and controls viscosity.

In adhesives, urethanes and co-terephthalates based on HDO provide faster crystallization and superior tack properties.[5] Its ability to impart flexibility makes it a critical component in high-performance sealants and adhesives for the automotive and construction industries.[7]

Niche and Research Applications

Beyond its large-scale use in polymers, HDO has several specialized applications:

-

Liquid-Liquid Phase Separation (LLPS): In cell biology, this compound is widely used as a tool to probe and disrupt biomolecular condensates (membraneless organelles). It is believed to work by interfering with the weak hydrophobic protein-protein and protein-RNA interactions necessary for the formation of these liquid-like droplets.[5]

-

Synthesis of Advanced Materials: It serves as a structure-directing agent in the synthesis of ZSM-5 zeolites and as a solvent for creating titanium oxide nanocrystals.[5]

-

Phase Change Materials (PCMs): In combination with fatty acids like lauric acid, HDO can form eutectic mixtures used for thermal energy storage applications.[5]

Experimental Protocol: Polyester Synthesis

This protocol describes the laboratory-scale synthesis of a simple polyester via the direct esterification of this compound with adipic acid.

Objective: To synthesize poly(hexamethylene adipate).

Materials:

-

This compound (1.0 mol equivalent)

-

Adipic Acid (1.0 mol equivalent)

-

p-Toluenesulfonic acid (catalyst, ~0.5% by weight)

-

Toluene (as an azeotropic solvent for water removal)

-

Three-neck round-bottom flask

-

Dean-Stark trap with condenser

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Nitrogen inlet

Methodology:

-

Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, Dean-Stark trap (filled with toluene), and a nitrogen inlet. The nitrogen provides an inert atmosphere to prevent oxidation at high temperatures.

-

Charging Reagents: Add equimolar amounts of this compound and adipic acid to the flask, along with the p-toluenesulfonic acid catalyst and enough toluene to facilitate stirring and azeotropic distillation.

-

Reaction Initiation: Begin stirring and gently heat the mixture under a slow stream of nitrogen. The goal is to melt the reactants and form a homogeneous solution.

-

Polycondensation: Increase the temperature to initiate the reflux of toluene (approx. 110-140 °C). Water, the by-product of the esterification reaction, will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Causality: The continuous removal of water is critical. According to Le Châtelier's principle, removing a product shifts the reaction equilibrium towards the formation of more products, driving the polymerization to completion and achieving a high molecular weight polymer.

-

-

Monitoring Progress: The reaction progress can be monitored by the amount of water collected in the trap. The reaction is typically continued until no more water is evolved (usually 3-5 hours).

-

Solvent Removal: Once the reaction is complete, increase the temperature and apply a vacuum to distill off the toluene solvent.

-

Product Isolation: Allow the molten polyester to cool to room temperature. The resulting product, poly(hexamethylene adipate), will be a waxy, semi-crystalline solid. The product can be further purified by dissolving in a suitable solvent and precipitating in a non-solvent if required.

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum of this compound is relatively simple. It will show a triplet corresponding to the protons on the carbons adjacent to the hydroxyl groups (-CH₂-OH), and multiplets for the four internal methylene groups (-CH₂-). The hydroxyl protons (-OH) will appear as a broad singlet, the position of which is dependent on concentration and solvent.[18][19]

-

¹³C NMR: The carbon NMR spectrum will display three distinct signals for the six carbon atoms due to the molecule's symmetry: one for the two terminal carbons bonded to oxygen (C1/C6), and two for the internal methylene carbons (C2/C5 and C3/C4).[20]

-

FTIR: The infrared spectrum is characterized by a strong, broad absorption band in the region of 3400-3200 cm⁻¹ due to the O-H stretching of the hydroxyl groups. It also shows strong C-H stretching absorptions around 2940-2850 cm⁻¹ and a C-O stretching band around 1050 cm⁻¹.[21]

Safety and Handling

This compound is generally considered to have a low toxicity profile.[9]

-

Human Health: It has very low acute toxicity via oral, dermal, or inhalation routes.[9] It is not considered a skin irritant or sensitizer, but the dust or vapor can cause irritation to the eyes, mucous membranes, and respiratory tract.[2][9] Ingestion may lead to digestive tract irritation.[11]

-

Flammability: The compound is combustible but not highly flammable, with a relatively high flash point of 136 °C.[9] Fine dust dispersed in air can form an explosive mixture.[22]

-

Personal Protective Equipment (PPE): Standard safe handling practices should be followed. This includes wearing protective clothing, chemical-resistant gloves, and safety glasses with side shields.[9][11] In environments with dust or vapor, respiratory protection may be necessary.[9]

-

Storage: Store in a cool, dry, well-ventilated place in tightly closed containers.[22][23] It should be kept away from heat, open flames, and incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[22]

Conclusion

This compound is a fundamentally important chemical intermediate whose value is derived from its simple yet highly effective molecular structure. The linear six-carbon chain provides flexibility and durability, while the two terminal primary hydroxyl groups offer reactive sites for building a vast array of polymeric materials. Its indispensable role in enhancing the performance of polyurethanes and polyesters—improving everything from mechanical strength and hydrolytic resistance to flexibility and adhesion—cements its status as a cornerstone of the modern polymer industry. As research continues into sustainable, bio-based production methods, the utility and importance of this compound are poised to expand even further.

References

-

This compound. Wikipedia. [Link]

-

Synthesis of this compound from Cellulose Derived Tetrahydrofuran-Dimethanol with Pt-WOx/TiO2 Catalysts. ACS Publications. [Link]

-

This compound. atamankimya.com. [Link]

-

This compound. Ataman Kimya. [Link]

-

This compound: A Versatile Diol for Polyurethanes, Coatings, Adhesives, and Beyond. Self-published. [Link]

-

One-stage synthesis of this compound from n-hexane. (a) The different... ResearchGate. [Link]

-

Product Safety Summary for this compound. (2012, August 12). JCIA BIGDr. [Link]

-

One-pot biosynthesis of this compound from cyclohexane by de novo designed cascade biocatalysis. Green Chemistry (RSC Publishing). [Link]

-

This compound FOR SYNTHESIS MSDS CAS-No. (2018, October 20). Loba Chemie. [Link]

-

The Role of this compound in Enhancing Polyurethane Performance. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

This compound. Lanxess. [Link]

-

This compound (HDO). Gantrade Corporation. [Link]

-

This compound Production Technology. matthey.com. [Link]

-

This compound. SpectraBase. [Link]

-

This compound - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

This compound. Stenutz. [Link]

-

This compound | HO(CH2)6OH | CID 12374. PubChem. [Link]

-

1,6-hexane diol, 629-11-8. The Good Scents Company. [Link]

-

This compound. the NIST WebBook. [Link]

-

This compound. atamankimya.com. [Link]

-

Fig. 2 1 H NMR spectra of a this compound, b 2000 g/mol mPEG, and c... ResearchGate. [Link]

-

Catalytic synthesis of this compound diacrylate. ResearchGate. [Link]

Sources

- 1. gantrade.com [gantrade.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. atamankimya.com [atamankimya.com]

- 5. This compound | 629-11-8 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. atamankimya.com [atamankimya.com]

- 9. jcia-bigdr.jp [jcia-bigdr.jp]

- 10. This compound 99 629-11-8 [sigmaaldrich.com]

- 11. lanxess.com [lanxess.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. 1,6 Hexanediol Production Technology | Johnson Matthey [matthey.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. One-pot biosynthesis of this compound from cyclohexane by de novo designed cascade biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. nbinno.com [nbinno.com]

- 17. researchgate.net [researchgate.net]

- 18. This compound(629-11-8) 1H NMR [m.chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. spectrabase.com [spectrabase.com]

- 21. spectrabase.com [spectrabase.com]

- 22. fishersci.com [fishersci.com]

- 23. chemicalbook.com [chemicalbook.com]

Introduction: The Industrial Significance of 1,6-Hexanediol

An In-Depth Technical Guide to the Synthesis of 1,6-Hexanediol from Adipic Acid

This guide provides a comprehensive technical overview of the synthesis of this compound (HDO) from adipic acid (AA), designed for researchers, chemists, and professionals in process development. We will explore the fundamental chemistry, delve into the prevalent catalytic systems, and present detailed experimental insights, moving beyond mere procedural lists to explain the causal relationships that govern process choices and outcomes.

This compound is a crucial C6 linear diol that serves as a key building block in the polymer industry. Its primary applications are in the production of polyurethanes, where it imparts flexibility and durability, and in the synthesis of polyesters for coatings, adhesives, and resins.[1] Traditionally, the industrial synthesis of HDO involves a multi-step process starting from cyclohexane, which is first oxidized to adipic acid.[2] The subsequent conversion of adipic acid to this compound is the focal point of this guide. While historically dominated by a two-step esterification-hydrogenation route, significant advancements have been made in the direct catalytic hydrogenation of adipic acid, offering a more streamlined and potentially economical alternative.

Core Chemistry: Reaction Pathways and Mechanistic Considerations

The conversion of adipic acid to this compound is a reductive process involving the hydrogenation of two carboxylic acid functionalities. The overall balanced chemical equation is:

HOOC-(CH₂)₄-COOH + 4H₂ → HO-(CH₂)₆-OH + 2H₂O

This transformation is not elementary and proceeds through a network of reactions. The primary intermediate is 6-hydroxycaproic acid. However, under reaction conditions, various side products can form, including oligomeric esters from the reaction between the alcohol and carboxylic acid groups of reactants, intermediates, and products.[3] The key to a successful synthesis lies in employing a catalytic system that favors the complete hydrogenation to the diol while minimizing these side reactions.

Caption: Reaction network for the hydrogenation of adipic acid to this compound.

Catalytic Strategies: A Tale of Two Routes

The conversion of adipic acid to HDO is predominantly achieved through two main industrial strategies: a conventional two-step process involving esterification, and a more modern, direct one-step hydrogenation.

The Two-Step Process: Esterification Followed by Hydrogenation

The traditional and well-established industrial route circumvents the challenges of directly hydrogenating a carboxylic acid by first converting it into an ester, typically dimethyl adipate (DMA).[1][4]

Step 1: Esterification: Adipic acid is reacted with methanol to form DMA. This step is crucial because it creates a non-acidic downstream environment, which allows for the use of less expensive construction materials like carbon steel for the hydrogenation reactor.[1] Modern processes utilize reactive distillation with highly selective heterogeneous catalysts to drive the conversion of adipic acid to near completion.[1]

Step 2: Hydrogenation of Dimethyl Adipate: The resulting DMA is then hydrogenated to this compound. This step is typically performed in the vapor phase over a heterogeneous, low-cost, base metal catalyst.[1] Vapor-phase hydrogenation is considered inherently safer than liquid-phase alternatives as it operates at lower pressures and mitigates the risk of thermal runaways or "hot spots."[1]

Caption: Workflow for the industrial two-step synthesis of this compound.

The One-Step Process: Direct Hydrogenation of Adipic Acid

The direct hydrogenation of adipic acid is an attractive alternative that consolidates the process into a single step, promising higher efficiency and lower energy consumption.[4] However, this route necessitates robust catalysts that can perform efficiently under acidic conditions and at the high temperatures and pressures required to reduce the carboxylic acid groups.[2][5]

The field is dominated by heterogeneous bimetallic catalysts, where a primary active metal is modified by a second metal (a promoter) to enhance activity, selectivity, and stability.

-

Ruthenium-Based Catalysts: Ruthenium is a highly active metal for carboxylic acid hydrogenation. Bimetallic systems like Ru-Sn and Ru-Re are particularly effective.[6] More recently, amorphous Ru-M-P (where M = Co, Ni, Fe) nano-alloys have demonstrated high selectivity and yield for HDO.[4] For instance, an optimized RuCoP/C catalyst achieved an 80% selectivity and 64% yield at 220 °C and 65 bar.[7] The synergistic interaction between the metals is key; the promoter can enhance hydrogen activation, modify the electronic properties of the active site, or improve resistance to poisoning.[8]

-

Platinum-Group Catalysts: Catalysts containing platinum or rhodium, promoted by metals like molybdenum, tungsten, or rhenium, have also been developed for this process.[5][9] These catalysts can operate in aqueous solutions under pressures ranging from approximately 28 to 83 bar (400 to 1200 psig) and temperatures between 70°C and 180°C.[5]

-

Atomically Dispersed Catalysts: A significant recent advancement is the use of atomically dispersed metal catalysts. A study reported a nickel catalyst atomically dispersed on a silica support (Ni-ad) that achieved a remarkable 94% yield of HDO with complete conversion of adipic acid at 220 °C and 50 bar H₂.[10] The exceptional performance is attributed to finely dispersed Ni⁰/Niδ+ paired sites that effectively weaken the C=O bond and facilitate hydride insertion.[10]

Experimental Protocols and Process Optimization

To provide a practical context, this section outlines a representative laboratory-scale protocol for the direct hydrogenation of adipic acid and discusses the critical process parameters.

Representative Protocol: Batch Hydrogenation using a RuCoP/C Catalyst

This protocol is based on methodologies reported for amorphous alloy catalysts.[4]

Objective: To synthesize this compound via direct hydrogenation of adipic acid in a high-pressure batch reactor.

Materials & Equipment:

-

Adipic Acid (AA)

-

Amorphous RuCoP/C catalyst

-

Deionized Water (Solvent)

-

High-pressure batch reactor (e.g., Parr autoclave) with magnetic stirring and temperature control

-

Gas lines for high-purity Nitrogen (N₂) and Hydrogen (H₂)

Procedure:

-

Reactor Loading: Add 0.2 g of adipic acid, 0.1 g of the RuCoP/C catalyst, and 60 mL of deionized water into the reactor vessel.[4]

-

Inerting: Seal the reactor. Purge the system with N₂ three times to remove air, followed by three purges with H₂ (100 mL/min for 10 min each) to ensure an oxygen-free environment.[4]

-

Pressurization & Heating: Pressurize the reactor to an initial pressure of 30 bar with H₂ at room temperature. Begin stirring (e.g., 250 rpm) and heat the reactor to the target temperature of 220 °C. The pressure will increase upon heating to a final reaction pressure of approximately 65 bar.[4]

-

Reaction: Once the target temperature of 220 °C is reached, maintain these conditions for the desired reaction time (e.g., 6 hours).

-

Quenching & Depressurization: After the reaction time has elapsed, rapidly cool the reactor by immersing it in an ice-water bath to quench the reaction. Once cooled, carefully vent the excess H₂ pressure.

-

Product Recovery & Analysis: Open the reactor, recover the liquid product mixture, and separate the catalyst via filtration or centrifugation. Analyze the liquid product for conversion of adipic acid and yield of this compound using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Influence of Process Parameters

The success of the hydrogenation is critically dependent on the careful control of several parameters.

Caption: Key process parameters influencing the yield of this compound.

-

Temperature: Increasing the temperature generally enhances the reaction rate. However, excessively high temperatures can promote undesirable side reactions like C-C or C-O bond cleavage, which reduces the selectivity to HDO.[4] An optimal temperature is typically found where the rate is high but selectivity is not compromised, often in the range of 180-240°C for direct hydrogenation.[4][11]

-

Hydrogen Pressure: Higher H₂ pressure increases the concentration of dissolved hydrogen, which is favorable for the hydrogenation reaction and typically leads to higher conversion of adipic acid.[4] Pressures can range from 30 to 300 bar depending on the catalytic system.[3][11]

-

Catalyst Selection: As discussed, the choice of metals, their ratio, the support material, and the catalyst's morphology (e.g., amorphous vs. crystalline) are the most critical factors determining both activity and selectivity.[7][8]

Comparative Data on Catalytic Systems

| Catalyst System | Support | Temperature (°C) | Pressure (bar) | Time (h) | AA Conversion (%) | HDO Yield (%) | Reference |

| Atomically Dispersed Ni | SiO₂ | 220 | 50 | 12 | 100 | ~94 | [10] |

| RuCoP (Amorphous) | Carbon | 220 | 65 | 6 | ~80 | 64 | [4][7] |

| Ir-Re | Al₂O₃/Carbon | 180 | 100 | 16 | 100 | 59 | [8] |

| Pt-Re | Support | 70-180 | 28-83 | - | >60 | >60 | [5] |

| Co, Cu, or Mn-based | - | 170-240 | 150-300 | Continuous | - | - | [11] |

Conclusion and Future Perspectives

The synthesis of this compound from adipic acid is a mature industrial process that continues to evolve. While the two-step esterification-hydrogenation route remains a robust and common method, direct hydrogenation presents a more atom-economical and intensified pathway. The future of this field lies in the development of next-generation heterogeneous catalysts that can operate under milder conditions with even higher selectivity and long-term stability. The advent of atomically dispersed catalysts showcases the potential for rational catalyst design to achieve near-quantitative yields.[10] As the chemical industry pivots towards sustainability, integrating bio-derived adipic acid with these advanced, highly efficient catalytic processes will be paramount in creating greener value chains for essential polymers and materials.

References

- Process for production of adipic acid

- Selective hydrogenation of adipic acid to this compound by atomically dispersed Ni on silica. (2018). Conference Paper.

- This compound Production Technology.

- Amorphous RuCoP Ultrafine Nanoparticles Supported on Carbon as Efficient Catalysts for Hydrogenation of Adipic Acid to this compound. (2019).

- Production of this compound from adipic acid. (2015).

- PRODUCTION OF this compound FROM ADIPIC ACID. (2014).

- Amorphous RuCoP Ultrafine Nanoparticles Supported on Carbon as Efficient Catalysts for Hydrogenation of Adipic Acid to this compound. (2019). MDPI.

- Hydrogenation of adipic acid to this compound by supported bimetallic Ir-Re catalyst. (2020).

- Process for production of this compound and 6-hydroxycaproic acid. (1997).

- Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions. (2015). Chemical Society Reviews.

- PRODUCTION OF this compound FROM ADIPIC ACID. (2015).

Sources

- 1. 1,6 Hexanediol Production Technology | Johnson Matthey [matthey.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. DE19750532A1 - Process for production ofthis compound and 6-hydroxycaproic acid - Google Patents [patents.google.com]

- 4. Amorphous RuCoP Ultrafine Nanoparticles Supported on Carbon as Efficient Catalysts for Hydrogenation of Adipic Acid to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2015027184A1 - Production of this compound from adipic acid - Google Patents [patents.google.com]

- 6. Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00038F [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. shokubai.org [shokubai.org]

- 11. US9035094B2 - Process for production of adipic acid from this compound - Google Patents [patents.google.com]

1,6-Hexanediol CAS number and molecular weight

An In-Depth Technical Guide to 1,6-Hexanediol (CAS: 629-11-8) for Scientific and Research Applications

Executive Summary

This compound (HDO) is a linear, bifunctional primary alcohol that serves as a highly versatile building block in polymer chemistry and as a critical investigative tool in modern cell biology. Characterized by its six-carbon aliphatic chain terminating in hydroxyl groups, HDO imparts flexibility, durability, and hydrophilicity to a variety of materials. For researchers and drug development professionals, its utility extends beyond a simple monomer; it is widely employed to probe the material state of biomolecular condensates through the disruption of weak hydrophobic interactions. This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, key applications, and its nuanced role in studying liquid-liquid phase separation, emphasizing the causality behind its function and the critical considerations for its experimental use.

Core Chemical Identifiers

Precise identification is fundamental in scientific research and application. The core identifiers for this compound are summarized below.

| Identifier | Value |

| CAS Number | 629-11-8[1][2][3][4] |

| Molecular Formula | C₆H₁₄O₂[2][4][5] |

| Molecular Weight | 118.17 g/mol [3][4] |

| IUPAC Name | Hexane-1,6-diol[2] |

| Common Synonyms | Hexamethylene glycol, 1,6-Dihydroxyhexane, HDO[1][2][6] |

Physicochemical Properties

This compound is a white, waxy crystalline solid at room temperature that becomes a colorless liquid above its melting point.[5][7] Its properties are dictated by the two terminal hydroxyl groups, which allow for strong hydrogen bonding, and the flexible six-carbon backbone.

| Property | Value | Source |

| Physical State | Solid at 25 °C | [1][5] |

| Melting Point | 38-45 °C (100-113 °F) | [1][3][6] |

| Boiling Point | 250 °C (482 °F) at 1013 hPa | [1][3][5][6] |

| Density | 0.967 g/cm³ at 25 °C | [1] |

| Solubility | Miscible in water; soluble in ethanol and acetone | [2][6][7] |

| Vapor Pressure | 0.53 mmHg at 20 °C | [3] |

| Flash Point | 136 °C (276.8 °F) closed cup | [5][6] |

| Autoignition Temp. | 320 °C (608 °F) | [3] |

Synthesis and Industrial Production

The primary industrial synthesis of this compound is driven by the need for a high-purity, cost-effective monomer for large-scale polymer production.

Primary Industrial Route: Hydrogenation of Adipic Acid

The most common commercial method involves the catalytic hydrogenation of adipic acid or its esters (such as dimethyl adipate).[2][7] This process is favored due to the wide availability of adipic acid, a key precursor in nylon production. The reaction is typically performed at high pressure and temperature using a heterogeneous catalyst.

Causality: The choice of adipic acid as a feedstock is strategic. Its C6 dicarboxylic acid structure directly corresponds to the C6 diol structure of HDO, making the conversion efficient with minimal carbon loss. The hydrogenation process reduces the carboxylic acid functional groups to primary alcohols.

Caption: Industrial synthesis workflow for this compound.

Emerging Biosynthesis Routes

To reduce reliance on petrochemical feedstocks, significant research is focused on bio-based production pathways. These include the conversion of cellulose-derived intermediates like tetrahydrofuran-dimethanol (THFDM) and the biocatalytic transformation of cyclohexane or n-hexane using engineered microorganisms.[8][9][10][11] These methods represent a more sustainable future for diol production but are not yet as commercially widespread as traditional chemical synthesis.

Applications in Polymer Science and Drug Development

The twin hydroxyl groups of HDO are highly reactive, making it an ideal monomer for polycondensation and polyaddition reactions.

Polyurethanes: In polyurethane synthesis, this compound functions as a chain extender.[2][7]

Causality: During polymerization, HDO reacts with diisocyanate groups. Its linear and flexible six-carbon chain introduces a "soft segment" into the rigid polymer backbone. This molecular architecture is directly responsible for enhancing the resulting polyurethane's flexibility, mechanical strength, and resistance to hydrolysis.[2]

Caption: Role of this compound as a chain extender in polyurethanes.

Other Key Applications:

-

Polyesters: It is a key component in polyester polyols and alkyd resins for coatings and paints, where it improves weather resistance and hardness.[7]

-

Adhesives and Sealants: HDO is incorporated to increase cohesive strength, flexibility, and water resistance.

-

UV-Curable Coatings: It serves as a reactive diluent in acrylate-based formulations, providing low shrinkage and enhanced flexibility in the cured films.[7]

-

Pharmaceuticals and Cosmetics: Due to its low toxicity and solvent properties, it is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and as a humectant and solvent in personal care products like creams and lotions.[12]

A Critical Tool in Biomolecular Research

For cell biologists and drug development professionals, one of the most significant applications of this compound is its use as a chemical probe to investigate liquid-liquid phase separation (LLPS).

Mechanism of Action: Many membraneless organelles, or biomolecular condensates (e.g., P-granules, stress granules), are formed and maintained by a network of weak, multivalent protein-protein and protein-RNA interactions. This compound possesses both hydrophobic (the -CH₂- backbone) and hydrophilic (the -OH groups) character. It is widely reported to dissolve liquid-like condensates by disrupting the weak hydrophobic interactions that are critical for their assembly, while leaving more stable, solid-like aggregates intact.[2][13][14]

Experimental Protocol: Testing the Material State of a Biomolecular Condensate

This workflow describes a standard method for using this compound to differentiate between liquid- and solid-like condensates in vitro or in permeabilized cells.

-

Prepare Condensates: Form the biomolecular condensate of interest in vitro by mixing the purified protein/RNA components under appropriate buffer conditions, or prepare cultured cells expressing a fluorescently tagged component of the condensate.

-

Establish Baseline: Image the condensates using fluorescence microscopy to establish their initial size, number, and morphology.

-

Treatment: Add this compound to the sample to a final concentration of 5-10% (w/v). A dose-response curve (e.g., 1%, 2.5%, 5%, 10%) is recommended for robust analysis.

-

Time-Lapse Imaging: Immediately begin acquiring images at regular intervals (e.g., every 30 seconds for 5-10 minutes) to monitor the dynamic response of the condensates.

-

Analysis and Interpretation:

-

Condensate Dissolution: If the condensates rapidly dissolve upon addition of this compound, it provides strong evidence that their integrity is dependent on weak hydrophobic interactions, characteristic of a liquid-like state.[13]

-

Condensate Persistence: If the condensates remain largely intact, it suggests they are held together by stronger, more stable interactions and may have a more gel-like or solid-like material state.[13]

-

Caption: Experimental workflow for probing condensate properties.

Trustworthiness: Critical Caveats and Off-Target Effects

While invaluable, this compound is not a perfectly specific tool, and its effects must be interpreted with caution. As a Senior Application Scientist, it is imperative to highlight that experimental choices have consequences.

-

Enzyme Inhibition: Recent studies have demonstrated that this compound can directly and potently impair the activity of enzymes, including kinases and phosphatases, in a dose-dependent manner.[15] This effect is independent of LLPS and can confound studies on signaling pathways within condensates.

-

Chromatin Effects: At higher concentrations, this compound can have the paradoxical effect of inducing chromatin compaction and immobilization, which is contrary to its role as a condensate-dissolving agent.[14]

-

Cellular Toxicity: The concentrations required to dissolve condensates can be toxic to live cells over time, necessitating the use of appropriate controls and careful consideration of exposure duration.[14]

Therefore, results obtained using this compound should be validated with orthogonal methods, such as using different aliphatic diols (e.g., 2,5-hexanediol as a negative control) or biophysical techniques.[2]

Safety, Handling, and Environmental Profile

This compound has a favorable safety profile for a chemical intermediate.

-

Human Health: It has very low acute toxicity via oral, dermal, and inhalation routes.[5] It is not considered a skin irritant or sensitizer, but its dust or vapor can cause irritation to the eyes and respiratory tract.[2][5][6][16] Contact with heated material can cause thermal burns.[6]

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses with side shields and chemical-resistant gloves, should be worn during handling.[5][6][16] Work should be conducted in a well-ventilated area.[5]

-

Environmental Profile: this compound is readily biodegradable and is not expected to bioaccumulate.[5][6] Accidental release into the environment poses a low risk to aquatic organisms.[6]

Conclusion

This compound is a compound of dual identity. In the realm of material science, it is a foundational monomer whose simple, linear structure is key to engineering polymers with desirable flexibility and durability. For researchers at the forefront of cell biology and drug discovery, it has become an indispensable, albeit complex, tool for dissecting the physical nature of cellular organization. A thorough understanding of its chemical properties, reactivity, and its off-target biological effects is paramount for leveraging its full potential and ensuring the integrity of scientific discovery.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12374, this compound. Retrieved from [Link].

-

Japan Chemical Industry Association (2012). Product Safety Summary for this compound. Retrieved from [Link].

-

Wikipedia contributors (2024). This compound. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].

-

Chen, R., et al. (2018). One-pot biosynthesis of this compound from cyclohexane by de novo designed cascade biocatalysis. Green Chemistry, Royal Society of Chemistry. Retrieved from [Link].

-

Ataman Kimya. This compound. Retrieved from [Link].

-

Porebski, B., et al. (2023). Molecular insights into the effect of this compound on FUS phase separation. The EMBO Journal. Retrieved from [Link].

-

Ataman Kimya. This compound. Retrieved from [Link].

- Stout, S. J., et al. (2015). Process for preparing 1, 6-hexanediol. Google Patents, US8962894B2.

-

Carl ROTH (2021). Safety Data Sheet: this compound. Retrieved from [Link].

-

LANXESS (2015). Product Safety Assessment: this compound. Retrieved from [Link].

-

Lari, G. M., et al. (2016). Synthesis of this compound from Cellulose Derived Tetrahydrofuran-Dimethanol with Pt-WOx/TiO2 Catalysts. ACS Catalysis. Retrieved from [Link].

-

Düster, R., et al. (2021). This compound, commonly used to dissolve liquid–liquid phase separated condensates, directly impairs kinase and phosphatase activities. Journal of Biological Chemistry. Retrieved from [Link].

-

ResearchGate. One-stage synthesis of this compound from n-hexane. Retrieved from [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. This compound: Understanding its Role in Chromatin Dynamics and Biomolecular Condensates. Retrieved from [Link].

-

Loba Chemie (2018). SAFETY DATA SHEET: this compound FOR SYNTHESIS. Retrieved from [Link].

Sources

- 1. This compound | HO(CH2)6OH | CID 12374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound 99 629-11-8 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. jcia-bigdr.jp [jcia-bigdr.jp]

- 6. lanxess.com [lanxess.com]

- 7. atamankimya.com [atamankimya.com]

- 8. One-pot biosynthesis of this compound from cyclohexane by de novo designed cascade biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. US8962894B2 - Process for preparing 1, 6-hexanediol - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. sarchemlabs.com [sarchemlabs.com]

- 13. Molecular insights into the effect of this compound on FUS phase separation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. This compound, commonly used to dissolve liquid–liquid phase separated condensates, directly impairs kinase and phosphatase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Solubility of 1,6-Hexanediol for Researchers and Drug Development Professionals

Introduction: Understanding 1,6-Hexanediol

This compound (HDO) is a linear diol with the chemical formula C6H14O2, characterized by a six-carbon aliphatic chain with a primary hydroxyl (-OH) group at each terminus. This bifunctional nature makes it a crucial building block and intermediate in the synthesis of various polymers, including polyesters and polyurethanes, where it imparts flexibility and durability.[1][2][3] In the realms of pharmaceutical science and drug development, its properties as a solvent, humectant, and solubilizing agent are of significant interest.[1] Furthermore, its ability to disrupt weak hydrophobic interactions has made it a valuable tool for studying biomolecular condensates and liquid-liquid phase separation in cell biology.[4][5]

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, grounded in its molecular structure. We will explore its behavior in aqueous and organic media, present quantitative data, and detail an experimental protocol for solubility determination, offering field-proven insights for laboratory application.

The Molecular Basis of Solubility: A Dichotomy of Function

The solubility profile of this compound is governed by the interplay between its two distinct molecular features:

-

The Polar Hydroxyl (-OH) Groups: The two terminal hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors.[6] This allows for strong, favorable interactions with polar solvents, particularly water.

-

The Nonpolar Hexyl (-CH2-)6 Chain: The six-carbon aliphatic backbone is hydrophobic. This portion of the molecule interacts favorably with nonpolar solvents through van der Waals forces.

The overall solubility in a given solvent is a direct consequence of the thermodynamic balance between these competing polar and nonpolar interactions. This dual nature is the key to understanding its miscibility and limitations.

Aqueous Solubility: The Power of Hydrogen Bonding

This compound is highly soluble in water.[4] At room temperature, it appears as a colorless, water-soluble solid or liquid.[4] The primary mechanism driving this high solubility is the extensive hydrogen bonding network that forms between the hydroxyl groups of HDO and the surrounding water molecules.

Quantitative Aqueous Solubility

The solubility of this compound in water is significant, with one source citing a value of 500 g/L.[4][7][8] The dissolution process in binary solvent systems has been shown to be endothermic, meaning that solubility increases with a rise in temperature.[9]

| Temperature | Solubility ( g/100 mL) |

| 20 °C | Miscible[10] |

| 25 °C | 500 g/L (or 50 g/100 mL)[4][7][8] |

Note: While some sources state "miscible," others provide a high but finite solubility value. For practical laboratory purposes, it can be considered freely soluble.

Solubility in Organic Solvents: Applying the "Like Dissolves Like" Principle

The solubility of this compound in organic solvents is a clear illustration of the "like dissolves like" principle.[11] Its solubility is highest in polar solvents that can participate in hydrogen bonding and decreases as the solvent becomes less polar.

Polar Protic & Aprotic Solvents

This compound is readily soluble or miscible with polar organic solvents such as ethanol, methanol, and acetone.[2][4]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents possess -OH groups and can engage in hydrogen bonding with HDO, leading to high miscibility.

-

Polar Aprotic Solvents (e.g., Acetone): These solvents have significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of HDO.

Nonpolar Solvents

Solubility is significantly lower in nonpolar solvents. This compound is described as slightly soluble in diethyl ether and insoluble in benzene.[4][7] The energy required to break the strong hydrogen bonds between HDO molecules is not sufficiently compensated by the weak van der Waals interactions with nonpolar solvents.

Summary of Organic Solvent Solubility

The following table summarizes the solubility behavior of this compound in a range of common organic solvents.

| Solvent | Solvent Class | Solubility |

| Water (H₂O) | Polar Protic | Highly Soluble / Miscible[4][10] |

| Methanol (CH₃OH) | Polar Protic | Soluble / Miscible[6] |

| Ethanol (C₂H₅OH) | Polar Protic | Soluble[4][12] |

| Acetone ((CH₃)₂CO) | Polar Aprotic | Soluble[2][4] |

| Diethyl Ether ((C₂H₅)₂O) | Weakly Polar | Slightly Soluble[4][7] |

| Benzene (C₆H₆) | Nonpolar | Insoluble[4][7] |

Practical Applications in Research and Drug Development

The unique solubility profile of this compound underpins its use in several advanced applications:

-

Polymer Synthesis: It is a fundamental monomer for producing polyesters and polyurethanes, where its solubility in reaction media is critical.[1][2][4] Its incorporation enhances flexibility, adhesion, and mechanical strength in the final polymer.[4]

-

Pharmaceutical Formulations: It can be used as a co-solvent or excipient to improve the solubility and stability of active pharmaceutical ingredients (APIs).[1] It also acts as a humectant in topical creams and lotions.

-

Biomolecular Research: Due to its ability to disrupt weak hydrophobic protein-protein and protein-RNA interactions, this compound is widely used to probe the material state of cellular condensates, helping to distinguish between liquid-like and solid-like biological assemblies.[4][5][13] Studies have shown it can stabilize hydrophobic amino acid residues in an entropy-driven manner.[14]

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

To ensure trustworthy and reproducible data, a standardized protocol for determining equilibrium solubility is essential. The isothermal shake-flask method is a reliable and widely accepted analytical approach.[15][16]

Principle

An excess amount of the solid solute (this compound) is added to the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. Once equilibrium is established, the saturated solution is separated from the excess solid, and the concentration of the dissolved solute is quantified analytically.[15]

Step-by-Step Methodology

-

Preparation: Add an excess of crystalline this compound to a series of sealed vials containing a known volume or mass of the pure solvent. Rationale: Using an excess of solid ensures that the solution becomes saturated.

-

Equilibration: Place the vials in an orbital shaker or on a stirring plate within a temperature-controlled incubator set to the desired experimental temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours).[16] Rationale: Continuous agitation and a long incubation time are crucial to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for several hours to let the excess solid settle. Rationale: This step is critical to prevent undissolved solid particles from contaminating the sample drawn for analysis.

-

Sampling: Carefully withdraw a sample from the clear, supernatant liquid phase using a syringe. Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial.[17] Rationale: Filtration removes any remaining microscopic solid particles, ensuring that only the dissolved solute is measured.

-

Quantification: Accurately determine the mass of the filtered solution. Dilute the sample with a suitable solvent if necessary. Analyze the concentration of this compound using a validated analytical technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or gravimetric analysis after solvent evaporation.[18]

-

Calculation: Express the solubility in desired units, such as g/100 g of solvent, g/L of solution, or molality.

Conclusion

This compound exhibits a versatile solubility profile dictated by the dual functionality of its polar hydroxyl groups and nonpolar carbon chain. It is highly soluble in water and polar organic solvents due to strong hydrogen bonding capabilities, while showing limited solubility in nonpolar media. This well-defined behavior is not only predictable based on fundamental chemical principles but is also the foundation for its wide-ranging applications in polymer chemistry, pharmaceutical sciences, and cutting-edge biological research. The methodologies outlined in this guide provide a robust framework for the accurate and reliable determination of its solubility, ensuring data integrity for researchers and developers.

References

- Ataman Kimya. (n.d.). This compound.

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1,6-hexane diol, 629-11-8. Retrieved from [Link]

-

JCIA BIGDr. (2012). Product Safety Summary for this compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Ferreira, O., et al. (2014). The Experimental Determination of Solubilities. ResearchGate. Retrieved from [Link]

-

Glomme, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Ferreira, O., & Pinho, S. P. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Quora. (2021). How do you determine the solubility of a solid?. Retrieved from [Link]

-

Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. Retrieved from [Link]

-

Ataman Kimya. (n.d.). This compound. Retrieved from [Link]

-

Iida, K., et al. (2025). Mechanism of this compound-induced protein droplet dissolution: Thermodynamic insights from amino acid solubility. International Journal of Biological Macromolecules. Retrieved from [Link]

-

Martin, E. W., et al. (2020). Molecular insights into the effect of this compound on FUS phase separation. The EMBO Journal. Retrieved from [Link]

-

CD Formulation. (n.d.). This compound. Retrieved from [Link]

-

Irianto, J., et al. (2021). This compound rapidly immobilizes and condenses chromatin in living human cells. The EMBO Journal. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility and thermodynamic analysis of this compound in (methanol + dimethyl adipate) and (n-butanol + dimethyl adipate) binary solvents from 283.15 K to 303.15 K. Retrieved from [Link]

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. atamankimya.com [atamankimya.com]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound rapidly immobilizes and condenses chromatin in living human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | HO(CH2)6OH | CID 12374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. priscochem.com [priscochem.com]

- 8. This compound - CD Formulation [formulationbio.com]

- 9. researchgate.net [researchgate.net]

- 10. jcia-bigdr.jp [jcia-bigdr.jp]

- 11. education.com [education.com]

- 12. 1,6-hexane diol, 629-11-8 [thegoodscentscompany.com]

- 13. Molecular insights into the effect of this compound on FUS phase separation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of this compound-induced protein droplet dissolution: Thermodynamic insights from amino acid solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. pubs.acs.org [pubs.acs.org]

- 18. quora.com [quora.com]

Navigating the Safe Handling of 1,6-Hexanediol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction